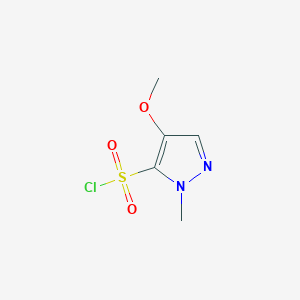![molecular formula C11H19NO5 B6599738 rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis CAS No. 1218818-50-8](/img/structure/B6599738.png)
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis (TBHP) is a compound found in the piperidine family of molecules, which are commonly used as chiral auxiliaries and protecting groups in organic synthesis. TBHP is a versatile reagent that has been used in a wide variety of synthetic processes, including the synthesis of optically active compounds and the protection of functional groups. TBHP is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, TBHP has been used in the synthesis of a number of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anticancer drugs.
Mécanisme D'action
Rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis is believed to act as a chiral auxiliary in the synthesis of optically active compounds. It is believed to act by forming a covalent bond with a prochiral substrate, which then allows the substrate to be resolved into two enantiomers. The enantiomers can then be separated and used in the synthesis of optically active compounds.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a number of biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. However, its biochemical and physiological effects on humans or other animals have not been studied in detail.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis has several advantages for use in the laboratory. It is relatively inexpensive and readily available, and is relatively stable in most solvents. In addition, it is easy to use and does not require the use of high temperatures or pressures. However, this compound is also highly toxic and must be handled with care.
Orientations Futures
There are a number of potential future directions for research involving rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other biologically active compounds. Additionally, further research into the synthesis of this compound and its use in the protection of functional groups and the synthesis of optically active compounds could lead to improved methods for the synthesis of these compounds. Finally, research into the potential toxicity of this compound and the development of safer methods for its use in the laboratory could lead to improved safety standards for laboratory personnel.
Méthodes De Synthèse
Rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis is typically synthesized by the reaction of piperidine with tert-butyl chloride and triethylamine in a solvent such as dichloromethane. The reaction is typically carried out at room temperature and the product is isolated as a white solid. The product can then be further purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, cis has been used in a variety of scientific research applications, including the synthesis of optically active compounds, the protection of functional groups, and the synthesis of biologically active compounds. This compound has also been used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used to study the mechanism of action of various drugs, including antibiotics, anti-inflammatory agents, and anticancer drugs.
Propriétés
IUPAC Name |
(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWRPYVCWVKPQ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![2-[4-(dimethylcarbamoyl)phenyl]acetic acid](/img/structure/B6599677.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)

![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)

